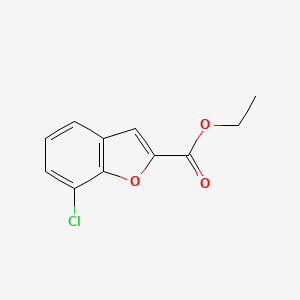

Ethyl 7-chlorobenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chlorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9ClO3 . It has a molecular weight of 224.64.

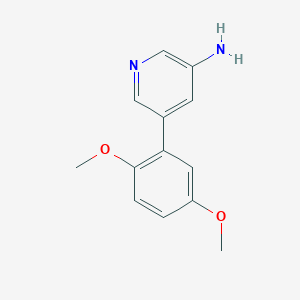

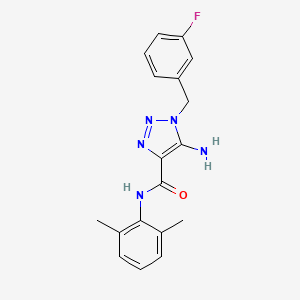

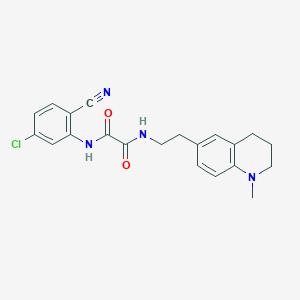

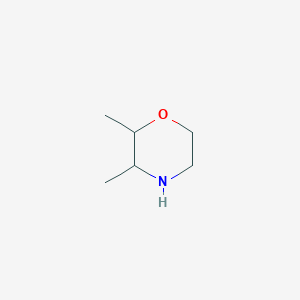

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to a carboxylate group (COO-) which is connected to a 7-chlorobenzofuran . The presence of the chlorobenzofuran group indicates that this compound may have interesting chemical properties due to the aromatic benzofuran core.Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process, involving Ethyl 7-chlorobenzofuran-2-carboxylate derivatives, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This mechanism expands the scope of reactions and demonstrates the compound's utility in synthesizing complex nitrogen-containing structures (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Molluscicidal Properties and Schistosomiasis Control

A study explored the synthesis of thiazolo[5,4-d]pyrimidines from Ethyl chloroformate/DMF mixture, including derivatives of this compound, for their molluscicidal properties. The compounds demonstrated activity against B. alexandrina snails, the intermediate host of schistosomiasis, indicating potential applications in controlling this parasitic disease (K. El-Bayouki, W. Basyouni, 1988).

Amide Formation in Bioconjugation

Research on the mechanism of amide formation by carbodiimide in aqueous media utilized derivatives like this compound to study reactions between carboxylic acid and amine. This study is crucial for understanding bioconjugation processes, important in drug development and biomolecule labeling (N. Nakajima, Y. Ikada, 1995).

Synthesis of Cilastatin Intermediate

Ethyl 7-chloro-2-oxoheptylate, an intermediate in cilastatin synthesis, demonstrates the utility of this compound in pharmaceutical manufacturing. The synthesis process highlights a simplified method with improved yields, beneficial for producing drugs that prevent the degradation of antibiotics in the body (Chen Xin-zhi, 2006).

Antitumor Properties

This compound derivatives were investigated for their antitumor properties, specifically in the synthesis of novel compounds with potential broad-spectrum antitumor activity. Such research underscores the compound's relevance in developing new cancer therapies (M. Stevens et al., 1984).

Properties

IUPAC Name |

ethyl 7-chloro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNZAFFNCQPWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)

![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)

![6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2735248.png)

![Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2735249.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)chroman-2-carboxamide](/img/structure/B2735250.png)

![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2735257.png)